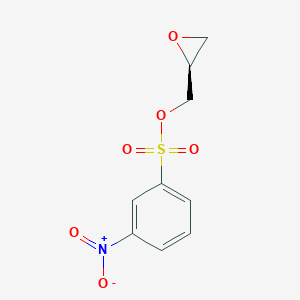

(S)-Glycidyl 3-nitrobenzenesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHIHVZYAAMDPM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151046 | |

| Record name | Glycidyl 3-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115314-14-2 | |

| Record name | Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115314-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl 3-nitrobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl 3-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Glycidyl 3-Nitrobenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((2S)-Oxiran-2-yl)methyl 3-nitrobenzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH53HZU4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Glycidyl Nosylate

(S)-glycidyl nosylate , with the CAS number 115314-14-2, is a chiral organic compound extensively utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure incorporates a reactive epoxide ring and a good leaving group, the nosylate (3-nitrobenzenesulfonate), making it a versatile building block in asymmetric synthesis.[1][3] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

(S)-glycidyl nosylate is typically an off-white to yellow-brown crystalline solid or powder at room temperature.[3][4] It is known to be sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, at temperatures between 2°C and 8°C.[5] The stability of the compound is maintained under these recommended storage conditions.[3]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₆S | [6] |

| Molecular Weight | 259.24 g/mol | [4] |

| Melting Point | 61-66 °C | [7][8] |

| Boiling Point | 432.2 °C at 760 mmHg (Predicted) | [5][7][9] |

| Density | ~1.59 g/cm³ (Estimate) | [7][9] |

| Optical Rotation | [α]D²⁰ = +21.5° (c=2, CHCl₃) | [4][5] |

| Appearance | Off-white to yellow-brown needles or powder | [3][4][7] |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [3][4][5][7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| Flash Point | 215.2 °C | [7] |

| Refractive Index | ~1.527 (Estimate) | [5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (S)-glycidyl nosylate are crucial for its effective application in research and development.

Synthesis of (S)-Glycidyl Nosylate

A general and efficient method for the synthesis of (S)-glycidyl nosylate involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.[4][5]

Method 1: Laboratory Scale Synthesis

-

Reactants:

-

(R)-(+)-glycidol (5.5 g, 74 mmol)

-

3-nitrobenzenesulfonyl chloride (12.6 g, 57 mmol)

-

Triethylamine (TEA) (10.3 mL, 74 mmol)

-

Anhydrous solvent (e.g., methylene chloride)

-

-

Procedure:

-

A solution of (R)-(+)-glycidol and triethylamine in an anhydrous solvent is prepared in a reaction vessel and cooled to -20°C.[4][5]

-

3-nitrobenzenesulfonyl chloride is added slowly to the cooled solution.[4][5]

-

The reaction mixture is stirred continuously at -20°C for approximately 96 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][4][5]

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.[4][5]

-

The filtrate is washed sequentially with a 10% (w/w) aqueous solution of tartaric acid, saturated saline, and deionized water.[4][5]

-

The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the final product, (S)-(+)-glycidyl nosylate.[1][4][5] This procedure has been reported to achieve a yield of up to 97%.[4][5]

-

Characterization

The structure and purity of the synthesized (S)-glycidyl nosylate are typically confirmed using spectroscopic methods.

-

¹H NMR Spectroscopy: The structure of the product can be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][5] In a CDCl₃ solvent, the characteristic chemical shifts (δ) are observed at approximately:

Applications in Drug Development

(S)-glycidyl nosylate is a critical chiral intermediate, primarily recognized for its role in the synthesis of Landiolol.[1][10] Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker used for the emergency treatment of tachyarrhythmias, such as atrial fibrillation and sinus tachycardia, particularly during surgery.[1][2] The epoxide ring of (S)-glycidyl nosylate allows for stereospecific ring-opening reactions, which is essential for constructing the chiral side chain of Landiolol.[1]

Logical and Signaling Pathway Diagrams

To visualize the synthesis and the mechanism of action of the resulting drug, the following diagrams are provided.

Caption: Synthetic workflow for (S)-glycidyl nosylate.

Caption: Mechanism of action of Landiolol, a β1-blocker.

References

- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 5. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]

- 6. fishersci.it [fishersci.it]

- 7. lookchem.com [lookchem.com]

- 8. anaxlab.com [anaxlab.com]

- 9. (S)-Glycidyl nosylate | CAS#:115314-14-2 | Chemsrc [chemsrc.com]

- 10. watson-int.com [watson-int.com]

A Technical Guide to the Spectroscopic Data of (S)-Glycidyl 3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for (S)-Glycidyl 3-nitrobenzenesulfonate (also known as (S)-(+)-Glycidyl nosylate), a key chiral building block in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available quantitative data, detailed experimental protocols for its synthesis, and a logical workflow diagram.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. For consistency, data is presented as obtained in deuterated chloroform (CDCl₃), a common solvent for this compound's analysis.[1][2]

Proton NMR spectroscopy confirms the structure of the molecule by identifying the chemical environment of each hydrogen atom. The spectrum was recorded in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.78 | m | 1H | Aromatic CH |

| 8.52 | m | 1H | Aromatic CH |

| 8.25 | m | 1H | Aromatic CH |

| 7.80 | t | 1H | Aromatic CH |

| 4.49 | dd | 1H | -O-CH₂ -CH(O)CH₂ |

| 4.07 | dd | 1H | -O-CH₂ -CH(O)CH₂ |

| 3.22 | m | 1H | -OCH₂-CH (O)CH₂ |

| 2.84 | dd | 1H | -CH(O)CH₂ |

| 2.62 | dd | 1H | -CH(O)CH₂ |

| Table 1: ¹H NMR data for this compound in CDCl₃.[2] |

While ¹³C NMR spectra for this compound have been recorded, specific chemical shift data is not widely available in public-access literature.[1][3][4] The analysis is typically performed in CDCl₃.[1]

Detailed peak assignments from experimental IR spectra are not available in the public domain. However, based on the functional groups present in the molecule, the IR spectrum is expected to show characteristic absorption bands in the following regions:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric/Symmetric SO₂ Stretch | 1370 - 1335 / 1180 - 1160 |

| Asymmetric/Symmetric NO₂ Stretch | 1550 - 1500 / 1360 - 1300 |

| C-O-C (ether/epoxide) Stretch | 1260 - 1000 |

| C-H (Aliphatic) Stretch | 3000 - 2850 |

| Table 2: Expected IR absorption regions for key functional groups in this compound. |

Experimental Protocols

This section details the synthetic procedure for preparing this compound and provides a general protocol for acquiring NMR data.

The compound is synthesized from 3-nitrobenzenesulfonyl chloride and (R)-(+)-glycidol.[2]

-

Materials:

-

3-nitrobenzenesulfonyl chloride (12.6 g, 57 mmol)

-

(R)-(+)-glycidol (5.5 g, 74 mmol)

-

Triethylamine (TEA) (10.3 mL, 74 mmol)

-

10% (w/w) aqueous tartaric acid

-

Saturated saline solution

-

Deionized water

-

-

Procedure:

-

A solution of (R)-(+)-glycidol and triethylamine is prepared and cooled to -20 °C.

-

3-nitrobenzenesulfonyl chloride is added slowly to the cold solution.

-

The reaction mixture is stirred continuously at -20 °C for 96 hours.

-

Upon completion, the reaction solution is filtered.

-

The filtrate is washed sequentially with 10% aqueous tartaric acid, saturated saline, and deionized water.

-

The final washed organic phase is concentrated to yield this compound.[2]

-

-

Sample Preparation: A sample of the compound is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Workflow and Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to (S)-Glycidyl 3-nitrobenzenesulfonate

This technical guide provides a comprehensive overview of (S)-Glycidyl 3-nitrobenzenesulfonate, a key chiral building block in organic synthesis, particularly for pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound, often abbreviated as (S)-glycidyl nosylate, is a sulfonate ester that incorporates both a reactive epoxide ring and a good leaving group (3-nitrobenzenesulfonate). This combination makes it a valuable electrophile for introducing the glycidyl moiety in a stereospecific manner.

-

IUPAC Name: [(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate.[][2][3]

-

Synonyms: (S)-(+)-Glycidyl nosylate, 3-Nitrobenzenesulfonic Acid (S)-Glycidyl Ester, (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate.[3][4][5]

-

Canonical SMILES: C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)--INVALID-LINK--[O-].[]

Chemical Structure:

References

- 2. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]

- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 5. This compound | 115314-14-2 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

The Epoxide Ring: A Gateway to Chiral Pharmaceuticals in (S)-Glycidyl Nosylate Reactions

(S)-glycidyl nosylate , a potent chiral building block, plays a pivotal role in the asymmetric synthesis of a wide array of pharmaceuticals, most notably beta-blockers like (S)-bisoprolol and Landiolol.[1][2] Its synthetic utility is largely dictated by the unique reactivity of its strained three-membered epoxide ring. This in-depth technical guide explores the fundamental function of this epoxide moiety, detailing its reaction mechanisms, stereochemical implications, and practical applications in drug development, supported by quantitative data and experimental protocols.

The high ring strain of the epoxide in (S)-glycidyl nosylate makes it an excellent electrophile, susceptible to ring-opening by a diverse range of nucleophiles.[2] This reactivity is the cornerstone of its application in constructing complex chiral molecules. The reactions are predominantly governed by an SN2 mechanism , ensuring a predictable and stereospecific outcome, which is crucial for the synthesis of enantiopure drugs.

Regio- and Stereoselectivity: The Hallmarks of (S)-Glycidyl Nosylate Reactions

The nucleophilic attack on the epoxide ring of (S)-glycidyl nosylate is highly regioselective. Under basic or neutral conditions, nucleophiles preferentially attack the less sterically hindered primary carbon (C3), leading to a specific constitutional isomer. This predictable regioselectivity is a significant advantage in multi-step syntheses.

Furthermore, the SN2 nature of the ring-opening ensures a complete inversion of stereochemistry at the attacked carbon center. Starting with the (S)-enantiomer of glycidyl nosylate, this stereospecificity allows for the precise installation of a new stereocenter, a critical feature in the synthesis of chiral drugs where biological activity is often confined to a single enantiomer.

Reactions with Nucleophiles: A Versatile Synthetic Platform

The epoxide ring of (S)-glycidyl nosylate readily reacts with a variety of nucleophiles, including amines, phenols, and azides, to generate valuable chiral intermediates.

Reaction with Amines

The reaction with primary and secondary amines is a cornerstone for the synthesis of beta-amino alcohols, a key structural motif in many beta-blockers. The amine attacks the terminal carbon of the epoxide, leading to the formation of a chiral amino alcohol.

-

Experimental Protocol: Synthesis of a Propranolol Precursor A representative procedure involves the reaction of (S)-glycidyl nosylate with isopropylamine. In a typical setup, (S)-glycidyl nosylate is dissolved in a suitable solvent, such as isopropanol. Isopropylamine is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting beta-amino alcohol is purified by column chromatography. Optimizing the molar ratio of the reactants is crucial to prevent the formation of by-products.

Reaction with Phenols

Phenolic compounds, acting as oxygen nucleophiles, react with (S)-glycidyl nosylate to form chiral glycidyl ethers. This reaction is fundamental in the synthesis of aryloxypropanolamine-based beta-blockers.

-

Experimental Protocol: Synthesis of a Bisoprolol Precursor In a typical procedure, a substituted phenol is treated with a base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding phenoxide. (S)-glycidyl nosylate is then added to the reaction mixture. The reaction proceeds at room temperature, and upon completion, the product is isolated by extraction and purified by chromatography.

Reaction with Azide

The azide ion is an effective nucleophile for opening the epoxide ring, leading to the formation of chiral azido alcohols. These intermediates are versatile precursors for the synthesis of amino alcohols and other nitrogen-containing compounds.

-

Experimental Protocol: Synthesis of a Chiral Azido Alcohol (S)-glycidyl nosylate is reacted with sodium azide in a suitable solvent system, such as a mixture of acetonitrile and water. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. The resulting azido alcohol can be isolated by extraction and purified by column chromatography.

Quantitative Data on (S)-Glycidyl Nosylate Reactions

The efficiency of the epoxide ring-opening reactions is a critical factor in the overall yield of the final pharmaceutical product. The following table summarizes representative yields for the reaction of glycidyl derivatives with various nucleophiles.

| Nucleophile | Product Type | Yield (%) | Reference |

| Alkoxide then Piperidine | Disubstituted Propanolamine | 71 | |

| Isopropylamine | Beta-Amino Alcohol | >95 (typical) | [3] |

| Substituted Phenol | Aryloxypropanolamine | High (typical) | |

| Sodium Azide | Beta-Azido Alcohol | High (typical) |

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and workflows involving (S)-glycidyl nosylate.

Conclusion

The epoxide ring is the lynchpin of (S)-glycidyl nosylate's utility in the synthesis of chiral pharmaceuticals. Its inherent ring strain facilitates predictable and stereospecific SN2 ring-opening reactions with a wide range of nucleophiles. This reactivity, coupled with excellent regioselectivity, allows for the efficient and controlled introduction of key stereocenters, making (S)-glycidyl nosylate an indispensable tool for medicinal chemists and drug development professionals in the creation of enantiomerically pure drugs. The continued exploration of its reaction scope promises to further expand its application in the synthesis of novel and complex bioactive molecules.

References

The Nitrobenzenesulfonate Leaving Group: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the choice of a leaving group is a critical parameter that dictates the efficiency and feasibility of numerous transformations, particularly nucleophilic substitution reactions. Among the plethora of available leaving groups, sulfonate esters have emerged as a powerful and versatile class due to their high reactivity and the stability of the resulting sulfonate anion. This guide provides an in-depth exploration of the nitrobenzenesulfonate (nosylate) leaving group, a highly activated sulfonate ester that offers distinct advantages in modern synthetic chemistry. We will delve into its electronic properties, comparative reactivity, and applications in both aliphatic and aromatic systems, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Power of Electron Withdrawal: Why Nosylates Excel as Leaving Groups

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. In the case of sulfonate esters, the negative charge is delocalized across the three oxygen atoms of the sulfonyl group through resonance. The reactivity of different sulfonate leaving groups can be further modulated by the electronic nature of the substituent on the sulfur atom.

The nitrobenzenesulfonate group, commonly referred to as a nosylate group, features a nitro (-NO₂) group on the benzene ring, typically at the ortho or para position. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This strong electron withdrawal has two significant consequences:

-

Increased Acidity of the Conjugate Acid: The electron-withdrawing nitro group increases the acidity of nitrobenzenesulfonic acid. Consequently, its conjugate base, the nitrobenzenesulfonate anion, is a weaker base and therefore a more stable species.

-

Enhanced Stabilization of the Anion: The negative charge on the departing nosylate anion is further delocalized into the nitro- and benzene-ring system, significantly enhancing its stability.

This enhanced stability translates into a lower activation energy for nucleophilic substitution reactions, making the nosylate group an exceptionally good leaving group.

Quantitative Comparison of Sulfonate Leaving Groups

To quantify the superior leaving group ability of the nosylate group, we can compare the relative rates of bimolecular nucleophilic substitution (SN2) reactions for a series of alkyl sulfonates. The following table summarizes the relative rate constants for the reaction of a primary alkyl sulfonate with a common nucleophile.

| Leaving Group | Abbreviation | Substituent on Sulfonyl Group | Electronic Effect of Substituent | Relative Rate Constant (krel) |

| Methanesulfonate | MsO⁻ | Methyl (-CH₃) | Electron-donating | 1.00 |

| p-Toluenesulfonate | TsO⁻ | p-Tolyl (-C₆H₄-CH₃) | Weakly electron-donating | 0.70 |

| p-Bromobenzenesulfonate | BsO⁻ | p-Bromophenyl (-C₆H₄-Br) | Weakly electron-withdrawing | 2.62 |

| p-Nitrobenzenesulfonate | NsO⁻ | p-Nitrophenyl (-C₆H₄-NO₂) | Strongly electron-withdrawing | 13.0 |

| o-Nitrobenzenesulfonate | oNsO⁻ | o-Nitrophenyl (-C₆H₄-NO₂) | Strongly electron-withdrawing | (Significantly higher than p-nosylate) |

Data is normalized to the rate of reaction with methanesulfonate.

As the data clearly indicates, the presence of an electron-withdrawing group on the benzene ring accelerates the reaction. The strongly electron-withdrawing nitro group in the para-nosylate leads to a 13-fold rate enhancement compared to the mesylate. The ortho-nosylate is even more reactive due to the closer proximity of the nitro group to the sulfonate anchor, further enhancing its electron-withdrawing influence.

Applications in Synthesis

The high reactivity of the nitrobenzenesulfonate leaving group makes it particularly valuable in a variety of synthetic contexts.

Bimolecular Nucleophilic Substitution (SN2) Reactions

Nosylates are excellent substrates for SN2 reactions, enabling the formation of C-O, C-N, C-S, and C-C bonds under mild conditions. They are particularly useful when dealing with less reactive nucleophiles or sterically hindered substrates where other leaving groups might fail.

Caption: General workflow for an SN2 reaction utilizing a nosylate leaving group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the nitrobenzenesulfonate group can act as an excellent leaving group, particularly when the aromatic ring is activated by other electron-withdrawing groups. The inherent electron-withdrawing nature of the nosyl group itself contributes to the activation of the aromatic ring towards nucleophilic attack.

Caption: Mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols

Protocol 1: Synthesis of p-Nitrobenzenesulfonyl Chloride

Objective: To prepare the precursor for the nosylate leaving group.

Materials:

-

p-Nitrochlorobenzene

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ice

Procedure:

-

Synthesis of Sodium p-Nitrobenzenesulfonate:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfite in water.

-

Add p-nitrochlorobenzene to the solution.

-

Slowly add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1.

-

The sodium p-nitrobenzenesulfonate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Chlorination to p-Nitrobenzenesulfonyl Chloride:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried sodium p-nitrobenzenesulfonate.

-

Add thionyl chloride and a catalytic amount of DMF.

-

Heat the mixture to reflux and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water with vigorous stirring.

-

The p-nitrobenzenesulfonyl chloride will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum over P₂O₅.

-

Protocol 2: General Procedure for the Nosylation of an Alcohol

Objective: To convert an alcohol into a more reactive alkyl nosylate.

Materials:

-

Alcohol

-

p-Nitrobenzenesulfonyl chloride

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.2-1.5 equivalents) to the solution.

-

Slowly add p-nitrobenzenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkyl nosylate, which can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for SN2 Reaction with an Alkyl Nosylate

Objective: To perform a nucleophilic substitution using an alkyl nosylate as the electrophile.

Materials:

-

Alkyl nosylate

-

Nucleophile (e.g., sodium azide, sodium cyanide, potassium thioacetate)

-

Anhydrous polar apathetic solvent (e.g., DMF, DMSO, or acetone)

-

Water

-

Ethyl acetate or diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkyl nosylate in the chosen anhydrous polar aprotic solvent in a flame-dried flask under an inert atmosphere.

-

Add the nucleophile (1.1-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat as necessary. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with water and brine to remove the solvent and any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired substituted product.

Conclusion

The nitrobenzenesulfonate leaving group stands out as a highly effective tool in the arsenal of the synthetic organic chemist. Its exceptional reactivity, driven by the strong electron-withdrawing nature of the nitro group, facilitates a wide range of nucleophilic substitution reactions on both aliphatic and aromatic substrates. By understanding the principles governing its reactivity and utilizing the detailed protocols provided, researchers and drug development professionals can leverage the power of the nosylate group to construct complex molecular architectures with greater efficiency and under milder conditions. This guide serves as a comprehensive resource to aid in the strategic application of this powerful synthetic methodology.

The Synthetic Utility of (S)-Glycidyl 3-nitrobenzenesulfonate: A Technical Guide for Drug Development

(S)-Glycidyl 3-nitrobenzenesulfonate , often referred to as (S)-glycidyl nosylate, is a pivotal chiral building block in modern medicinal chemistry. Its dual reactivity, stemming from the strained epoxide ring and the excellent leaving group character of the 3-nitrobenzenesulfonate moiety, makes it a versatile synthon for the enantioselective synthesis of a wide array of pharmaceutical agents. This technical guide provides an in-depth review of its applications, focusing on the synthesis of key drug molecules, and offers detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as an electrophilic three-carbon chiral synthon. The epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of chiral β-substituted amino alcohols, a common structural motif in many bioactive molecules. This reactivity has been successfully exploited in the synthesis of several marketed drugs.

Synthesis of β-Adrenergic Receptor Blockers

This compound is a key intermediate in the synthesis of several β-adrenergic receptor blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.

Landiolol: A ultra-short-acting, highly selective β1-receptor antagonist, Landiolol is used for the rapid control of ventricular and supraventricular tachyarrhythmias. The synthesis of Landiolol often involves the reaction of a phenolic intermediate with (S)-glycidyl nosylate to introduce the chiral glyceryl ether side chain.[1][2][3]

Bisoprolol: A selective β1-receptor blocker used to treat high blood pressure and heart failure. The enantiomerically pure (S)-form of Bisoprolol is the active isomer. The synthesis can be achieved through the reaction of 4-(2-isopropoxyethoxymethyl)phenol with this compound.

Synthesis of HIV-1 Protease Inhibitors

Chiral epoxides are crucial building blocks in the synthesis of various HIV-1 protease inhibitors. The hydroxyethylamine isostere, a key pharmacophore in many of these drugs, can be constructed using chiral epoxides as starting materials. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general synthetic strategies for HIV-1 protease inhibitors frequently employ similar chiral epoxides, such as (S)-glycidyl tosylate or (S)-epichlorohydrin, to introduce the necessary stereochemistry. The reaction typically involves the ring-opening of the epoxide with a suitable amine or other nucleophile to construct the core of the inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative data for key synthetic steps involving this compound and its derivatives in the synthesis of Bisoprolol and Landiolol.

| Intermediate/Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| This compound | (S)-Glycidol, 3-Nitrobenzenesulfonyl chloride | Triethylamine, Dichloromethane, 0°C to rt | 85-95 | >99 | Generic Method |

| (S)-Bisoprolol | 4-(2-isopropoxyethoxymethyl)phenol, this compound | CsF, K2CO3, DMF; then Isopropylamine | ~70 (overall) | >98 | Based on similar syntheses |

| Intermediate for Landiolol | Phenolic precursor, this compound | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 70-80 | >99 | Patent Literature |

Table 1: Synthesis of this compound and its application in the synthesis of (S)-Bisoprolol and a Landiolol intermediate.

Experimental Protocols

Synthesis of (S)-Bisoprolol from this compound

This protocol describes a representative method for the synthesis of (S)-Bisoprolol.

Step 1: Synthesis of (S)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-2,3-epoxypropane

-

To a solution of 4-(2-isopropoxyethoxymethyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Step 2: Synthesis of (S)-Bisoprolol

-

Dissolve the epoxide from Step 1 (1.0 eq) in methanol.

-

Add isopropylamine (10 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (S)-Bisoprolol.

-

Further purification can be achieved by recrystallization or column chromatography.

General Protocol for the Synthesis of β-Amino Alcohols

This protocol outlines a general procedure for the ring-opening of this compound with a generic amine.

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography, recrystallization, or acid-base extraction depending on the properties of the resulting β-amino alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the target drugs and a general experimental workflow.

Caption: General synthetic workflow for β-blockers using this compound.

Caption: Signaling pathway of β1-adrenergic receptors and the inhibitory action of Landiolol and Bisoprolol.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-Glycidyl 3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

(S)-Glycidyl 3-nitrobenzenesulfonate, often abbreviated as (S)-glycidyl nosylate, stands as a pivotal chiral building block in modern organic synthesis. Its unique combination of a strained epoxide ring and an excellent nitrobenzenesulfonate leaving group makes it a highly valuable reagent for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of key therapeutic agents.

Core Chemical and Physical Properties

This compound is an off-white to yellow-brown crystalline solid. Its chirality is central to its utility, enabling the transfer of a specific stereochemistry to a target molecule. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₆S | [1][2] |

| Molecular Weight | 259.24 g/mol | [1][2] |

| CAS Number | 115314-14-2 | [1] |

| Melting Point | 61-66 °C | [1] |

| Optical Rotation ([α]D) | +21.5° (c=2, CHCl₃) | [1] |

| Purity (GC) | >98.0% | |

| Enantiomeric Excess (ee) | ≥98% | [1] |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [1] |

The Importance of Chirality in Drug Development

In pharmacology, the three-dimensional structure of a molecule is critical to its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like this compound is therefore essential for the synthesis of single-enantiomer drugs. This approach, known as asymmetric synthesis, avoids the need for challenging and often inefficient separation of enantiomers later in the synthetic route.

For instance, the therapeutic activity of the beta-blocker bisoprolol resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer is significantly less active, and its presence in a racemic mixture contributes little to the therapeutic effect while potentially increasing the risk of side effects. The use of this compound ensures the direct synthesis of the desired (S)-bisoprolol.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of (R)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine. The use of the (R)-enantiomer of glycidol is crucial for obtaining the desired (S)-configuration in the final product due to the nature of the reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic methods.[1]

Materials:

-

(R)-(+)-Glycidol

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (anhydrous)

-

10% (w/w) aqueous tartaric acid

-

Saturated aqueous sodium chloride (brine)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-glycidol (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (0.9 eq) in anhydrous dichloromethane to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature at -20°C.

-

Stir the reaction mixture at -20°C for 96 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with 10% (w/w) aqueous tartaric acid, saturated brine, and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as an off-white to yellow-brown crystalline solid.

Applications in the Synthesis of Therapeutic Agents

The high reactivity of the epoxide ring, coupled with the excellent leaving group ability of the nosylate group, makes this compound a versatile intermediate for the introduction of a chiral glycidyl moiety. This is particularly valuable in the synthesis of beta-blockers and HIV-1 protease inhibitors.

Synthesis of (S)-Bisoprolol

(S)-Bisoprolol is a cardioselective beta-blocker used to treat high blood pressure and heart failure. Its synthesis can be achieved by the reaction of a substituted phenol with this compound.

Materials:

-

(R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (chiral building block)

-

Isopropylamine

-

Methanol

Procedure:

-

Dissolve (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (1.0 eq) in methanol.

-

Add isopropylamine (excess, e.g., 5-10 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (S)-bisoprolol.

Synthesis of HIV-1 Protease Inhibitor Precursors

This compound is also a key starting material for the synthesis of chiral intermediates used in the production of HIV-1 protease inhibitors, such as Darunavir. These inhibitors are a critical component of highly active antiretroviral therapy (HAART). The synthesis often involves the ring-opening of the epoxide with an appropriate amine or other nucleophile to install a chiral side chain.

Signaling Pathways of Target Drugs

Understanding the mechanism of action of the drugs synthesized using this compound highlights the importance of its specific chirality.

Bisoprolol and the β1-Adrenergic Receptor Signaling Pathway

Bisoprolol is a selective antagonist of the β1-adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, bisoprolol prevents the binding of adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and blood pressure.

HIV-1 Protease Inhibitors and the Viral Replication Cycle

HIV-1 protease is an essential enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins into mature, functional viral proteins. Protease inhibitors bind to the active site of this enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the predictable reactivity of its epoxide ring. In the presence of a nucleophile, the strained three-membered ring undergoes a nucleophilic substitution (SN2) reaction. The nitrobenzenesulfonate is a superior leaving group compared to other sulfonate esters like tosylate or mesylate, which can lead to faster reaction rates and milder reaction conditions.

Under basic or neutral conditions, the nucleophile will attack the less sterically hindered primary carbon of the epoxide, leading to a highly regioselective ring-opening. This is a key feature that allows for the precise installation of functional groups in the synthesis of complex molecules. The reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack, a hallmark of the SN2 mechanism.

Safety and Handling

This compound is a flammable solid and should be handled with care in a well-ventilated fume hood. It is a suspected mutagen and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a powerful and versatile chiral building block that has become indispensable in the enantioselective synthesis of pharmaceuticals. Its well-defined stereochemistry and predictable reactivity allow for the efficient construction of complex chiral molecules with high enantiomeric purity. As the demand for single-enantiomer drugs continues to grow, the importance of reagents like this compound in both academic research and industrial drug development is set to increase.

References

Solubility Profile of (S)-Glycidyl 3-nitrobenzenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-Glycidyl 3-nitrobenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes known solubility data, presents a detailed experimental protocol for its synthesis, and includes a visual workflow diagram to facilitate laboratory application.

Core Concepts: Solubility and Synthesis

This compound, also known as (S)-glycidyl nosylate, is a chiral epoxide derivative. Its solubility in organic solvents is crucial for its use in synthetic organic chemistry, particularly in nucleophilic substitution reactions where it serves as an efficient electrophile. The presence of both a polar sulfonate group and a reactive epoxide ring influences its interaction with different solvent types.

Qualitative Solubility Profile

| Solvent Classification | Solvent | Solubility |

| Halogenated | Chloroform | Soluble[1][2][3][4] |

| Methylene Chloride | Soluble[1][2][3][4] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[1][2][3][4] |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Non-polar | Hexane | Insoluble[1][2][3][4] |

This profile indicates that this compound is most soluble in polar aprotic and protic solvents, and largely insoluble in non-polar hydrocarbon solvents. This is consistent with the molecule's polar nature.

Experimental Protocol: Synthesis of this compound

The following is a common laboratory-scale procedure for the synthesis of this compound from (R)-(+)-glycidol and 3-nitrobenzenesulfonyl chloride.

Materials:

-

(R)-(+)-Glycidol

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (anhydrous)

-

10% (w/w) Aqueous Tartaric Acid

-

Saturated Saline Solution

-

Deionized Water

-

Crushed Ice

Procedure:

-

Reaction Setup: A solution of (R)-(+)-glycidol (1.0 equivalent) and triethylamine (1.0 to 1.3 equivalents) in anhydrous dichloromethane is prepared in a reaction vessel and cooled to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride (1.1 to 1.2 equivalents) is added portion-wise to the cooled solution.

-

Reaction: The resulting mixture is stirred at 0°C for one hour, after which it is allowed to slowly warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the (R)-(+)-glycidol is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of crushed ice.

-

Work-up: The reaction mixture is transferred to a separatory funnel and partitioned with dichloromethane and water. The organic layer is sequentially washed with 10% (w/w) aqueous tartaric acid, saturated saline solution, and deionized water.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a solvent mixture such as hexane/ethyl acetate.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Conclusion

This technical guide provides essential information on the solubility and synthesis of this compound for professionals in the fields of chemical research and drug development. While quantitative solubility data remains an area for future investigation, the established qualitative profile and detailed synthesis protocol offer a solid foundation for the effective handling and application of this important chemical intermediate. The provided workflow diagram offers a clear and concise visual aid for the synthetic process.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of (S)-Glycidyl Nosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-glycidyl nosylate is a critical chiral intermediate in the synthesis of various pharmaceuticals. Its chemical stability is a paramount concern during synthesis, purification, storage, and in subsequent reaction steps. This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of (S)-glycidyl nosylate. It details its susceptibility to hydrolysis under acidic and basic conditions, thermal decomposition, photolytic degradation, and oxidative stress. Potential degradation pathways, including epoxide ring-opening and cleavage of the nosylate group, are discussed based on established chemical principles. This document aims to be a valuable resource for professionals working with this versatile building block, enabling them to mitigate degradation and ensure the quality and integrity of their synthetic processes and products.

Introduction

(S)-glycidyl nosylate, with the chemical name [(2S)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate, is a widely used chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of two highly reactive functional groups: a terminal epoxide and a good leaving group, the nosylate (3-nitrobenzenesulfonate). This combination allows for sequential and regioselective reactions with various nucleophiles, making it an essential intermediate in the synthesis of complex chiral molecules.

The inherent reactivity of (S)-glycidyl nosylate, while advantageous for synthesis, also renders it susceptible to degradation under various conditions. Understanding its stability profile is crucial for optimizing reaction conditions, establishing appropriate storage protocols, and ensuring the purity of the final active pharmaceutical ingredients (APIs). This guide summarizes the known stability characteristics of (S)-glycidyl nosylate and outlines its potential degradation pathways.

Chemical Stability Profile

(S)-glycidyl nosylate is a crystalline solid at room temperature and is generally stable under normal, dry conditions. However, its stability is significantly influenced by moisture, pH, temperature, and light.

General Stability and Storage

(S)-glycidyl nosylate is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Recommended storage temperatures are typically between 2°C and 8°C. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₆S | [1] |

| Molecular Weight | 259.23 g/mol | [1] |

| Appearance | Off-white to yellow-brown crystalline powder or needles | [2][3] |

| Melting Point | 61-65 °C | [2] |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [4] |

Degradation Pathways

The degradation of (S)-glycidyl nosylate can proceed through two primary pathways: reactions involving the epoxide ring and cleavage of the sulfonate ester linkage. These pathways can be initiated by various stress factors.

Hydrolytic Degradation

Given its moisture sensitivity, hydrolysis is a primary degradation pathway for (S)-glycidyl nosylate. This can occur under acidic, basic, or neutral conditions, leading to the opening of the epoxide ring.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by water. The attack of the nucleophile (water) typically occurs at the more substituted carbon of the epoxide, although for a terminal epoxide like in (S)-glycidyl nosylate, the reaction can proceed at both carbons. This results in the formation of (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate.[5][6][7]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2 reaction. This leads to the formation of (R)-3-(3-nitrobenzenesulfonyloxy)propane-1,2-diol.[8][9]

The nosylate group itself can also undergo hydrolysis, particularly under forcing conditions, to yield 3-nitrobenzenesulfonic acid and (S)-glycidol. However, the epoxide ring is generally more susceptible to hydrolysis under mild conditions.

Thermal Degradation

Exposure to excess heat can lead to the thermal decomposition of (S)-glycidyl nosylate.[1] While specific decomposition products have not been detailed in the literature for this compound, thermal degradation of sulfonate esters can lead to the release of irritating gases and vapors, such as oxides of sulfur and nitrogen. Thermogravimetric analysis (TGA) would be the appropriate technique to determine the onset of thermal decomposition and the degradation profile.

Photolytic Degradation

The presence of a nitroaromatic group in the nosylate moiety suggests a potential for photolytic degradation. Aromatic nitro compounds are known to be photoreactive. Photostability testing according to ICH Q1B guidelines would be necessary to fully assess the susceptibility of (S)-glycidyl nosylate to light.[5][6][7]

Oxidative Degradation

The epoxide ring is susceptible to oxidation, which can lead to ring cleavage. Common laboratory oxidizing agents like hydrogen peroxide could potentially degrade (S)-glycidyl nosylate. Forced degradation studies using oxidative agents are recommended to understand this degradation pathway.[10][11]

Experimental Protocols for Stability and Degradation Studies

To thoroughly investigate the stability of (S)-glycidyl nosylate, a series of forced degradation studies should be conducted, guided by the principles outlined in the ICH Q1A(R2) guideline. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is required to separate and quantify (S)-glycidyl nosylate from its potential degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point. A chiral column may be necessary if stereochemical changes are anticipated during degradation.

Example HPLC Method Parameters (Hypothetical):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

Forced Degradation Protocols (General)

The following are general protocols that can be adapted for (S)-glycidyl nosylate. The extent of degradation should ideally be in the range of 5-20%.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve (S)-glycidyl nosylate in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve (S)-glycidyl nosylate in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve (S)-glycidyl nosylate in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80 °C) for a specified time. Dissolve in a suitable solvent for analysis. |

| Photolytic Degradation | Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. |

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the sites of modification can be determined.

Conclusion

(S)-glycidyl nosylate is a reactive and versatile chiral intermediate whose stability is a critical factor in its successful application. It is primarily susceptible to degradation via hydrolysis of the epoxide ring, which can be catalyzed by both acids and bases. Thermal, photolytic, and oxidative degradation are also potential pathways that warrant investigation. A thorough understanding of these degradation pathways and the implementation of appropriate handling, storage, and analytical procedures are essential to ensure the quality and purity of this important synthetic building block and the resulting pharmaceutical products. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to effectively manage the chemical stability of (S)-glycidyl nosylate.

References

- 1. mt.com [mt.com]

- 2. scielo.br [scielo.br]

- 3. jchr.org [jchr.org]

- 4. 296410025 [thermofisher.com]

- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (S)-Glycidyl Nosylate: A Detailed Protocol for Researchers

Application Note & Protocol

(S)-glycidyl nosylate is a critical chiral building block in synthetic organic chemistry, widely utilized in the pharmaceutical industry for the preparation of enantiomerically pure drug substances. Its importance is underscored by its role as a key intermediate in the synthesis of Landiolol, an ultra-short-acting, highly selective β1 receptor blocker.[1][2] This document provides a comprehensive protocol for the synthesis, purification, and characterization of (S)-glycidyl nosylate, intended for researchers, scientists, and professionals in drug development.

The synthetic route involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base. The nosylate group is an excellent leaving group, and the epoxide ring is susceptible to nucleophilic attack, making (S)-glycidyl nosylate a versatile intermediate for introducing a chiral glycidyl moiety.[1][3]

Experimental Protocols

This section details two common methods for the synthesis of (S)-glycidyl nosylate.

Method 1: Synthesis in Dichloromethane

This method employs dichloromethane as the solvent and triethylamine as the base.

-

Materials:

-

(S)-oxiran-2-ylmethanol ((S)-glycidol)

-

3-nitrobenzene-1-sulfonyl chloride (Nosyl chloride)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Triethylamine (Et3N)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Sodium Sulfate (Na2SO4)

-

Ice

-

-

Procedure:

-

Dissolve (S)-oxiran-2-ylmethanol (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Add triethylamine (approx. 3.3 eq) to the cooled solution.[1]

-

Slowly add 3-nitrobenzene-1-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with saturated aqueous NaHCO3.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (S)-glycidyl nosylate.[1]

-

Method 2: Synthesis in Toluene at Low Temperature

This alternative protocol utilizes toluene as the solvent and is performed at a lower temperature.

-

Materials:

-

(R)-(+)-glycidol

-

3-nitrobenzenesulfonyl chloride

-

Toluene

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Sulfate buffer

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

Suspend 3-nitrobenzenesulfonyl chloride (1.1 eq) in toluene in a reaction vessel and cool the mixture to -40°C.[2]

-

Add triethylamine (1.1 eq) and (S)-oxiran-2-ylmethanol (1.0 eq) to the cooled suspension.[2]

-

Stir the reaction mixture for 17 hours, then allow it to warm to -10°C and stir for an additional 8 hours.[2]

-

Transfer the mixture to a separatory funnel containing EtOAc and sulfate buffer.

-

Separate the organic phase and wash it sequentially with sulfate buffer, saturated aqueous NaHCO3, and brine.[2]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product.[2]

-

A variation of this method involves reacting (R)-(+)-glycidol (1.3 eq) with m-nitrobenzenesulfonyl chloride (1.0 eq) and triethylamine (1.3 eq) at -20 °C for 96 hours. After filtration, the filtrate is washed with 10% (w/w) aqueous tartaric acid, saturated saline, and deionized water. The organic phase is then concentrated to afford the product.[4][5]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of (S)-glycidyl nosylate.

| Parameter | Method 1 (DCM) | Method 2 (Toluene) | Method 2 Variation |

| Starting Materials | (S)-oxiran-2-ylmethanol, 3-nitrobenzene-1-sulfonyl chloride | Epoxide derivative, Sulfonyl derivative | (R)-(+)-glycidol, m-nitrobenzenesulfonyl chloride |

| Solvent | Dichloromethane | Toluene | Not specified, likely a cold solvent |

| Base | Triethylamine | Triethylamine | Triethylamine |

| Reaction Temperature | 0 °C | -40 °C to -10 °C | -20 °C |

| Reaction Time | Not specified (TLC monitored) | 25 hours | 96 hours |

| Yield | Not specified | Not specified | 97%[4][5] |

| Purity/ee | Not specified | Not specified | >98% (Chiral purity, GC)[4] |

| Melting Point | Not specified | Not specified | 61-65 °C[6][7] |

Characterization Data:

-

Appearance: Off-white or brownish-yellow needle crystal.[1][2]

-

Solubility: Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane.[3][4]

-

¹H NMR (CDCl₃): δ 2.62 (dd, 1H), 2.84 (dd, 1H), 3.22 (m, 1H), 4.07 (dd, 1H), 4.49 (dd, 1H), 7.80 (t, 1H), 8.25 (m, 1H), 8.52 (m, 1H), 8.78 (m, 1H).[4][5]

Mandatory Visualizations

Synthesis of (S)-Glycidyl Nosylate

Caption: Reaction scheme for the synthesis of (S)-glycidyl nosylate.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 5. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]

- 6. Cas 115314-14-2,(S)-(+)-Glycidyl nosylate | lookchem [lookchem.com]

- 7. (S)-(+)-Glycidyl nosylate, 98% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

(S)-Glycidyl 3-nitrobenzenesulfonate: A Chiral Building Block for Pharmaceutical Synthesis

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Glycidyl 3-nitrobenzenesulfonate, also known as (S)-glycidyl nosylate, is a highly valuable chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its structure incorporates two key reactive sites: a strained epoxide ring susceptible to nucleophilic attack and a nitrobenzenesulfonate group, which is an excellent leaving group. This dual reactivity, combined with its defined stereochemistry, makes it a versatile reagent for introducing a chiral glycidyl moiety into a wide range of molecules. This document provides an overview of its primary applications in the synthesis of cardiovascular drugs, and explores its potential use in the development of antiviral and anticancer agents, complete with detailed experimental protocols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 115314-14-2 | [1] |

| Molecular Formula | C₉H₉NO₆S | [1] |

| Molecular Weight | 259.24 g/mol | [1] |

| Appearance | Off-white or brownish-yellow needle-like crystals | [1][2] |

| Purity | Typically >98% | [2] |

Applications in Pharmaceutical Synthesis

Beta-Adrenergic Blockers (Beta-Blockers)

This compound is a key intermediate in the synthesis of several beta-blockers, a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[3] The chirality of these drugs is crucial, as the desired therapeutic activity often resides in a single enantiomer.

Landiolol is an ultra-short-acting, highly selective β1-receptor antagonist used for the emergency treatment of tachyarrhythmias.[1][2] The synthesis of Landiolol often employs (S)-glycidyl nosylate to introduce the chiral glycidol ether side chain.

Reaction Scheme:

Caption: Synthesis of (S)-Landiolol.

Experimental Protocol: Synthesis of Landiolol Intermediate

This protocol is based on established synthetic routes for beta-blockers involving the reaction of a phenol with a glycidyl derivative.[4][5]

Materials:

-

Phenol precursor (e.g., 4-(2-methoxyethyl)phenol)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the phenol precursor in DMF, add potassium carbonate.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, the glycidyl ether intermediate, is then reacted with the appropriate amine side chain in a suitable solvent like isopropanol to yield Landiolol.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Glycidyl Ether | 76.2% (using (S)-epibromohydrin) | [4][5] |

| Yield of Landiolol | 43.3% (from glycidyl ether) | [4][5] |

Note: Specific yields for the reaction with (S)-glycidyl nosylate were not detailed in the searched documents, so data for a similar electrophile is provided for reference.

Bisoprolol is another selective β1-receptor antagonist. While direct protocols using (S)-glycidyl nosylate were not found, its use is mentioned as a viable, albeit expensive, starting material for enantiopure bisoprolol.

Potential Application in HIV Protease Inhibitors

Chiral epoxides are fundamental building blocks in the synthesis of the hydroxyethylamine isostere, a core structural motif in many HIV protease inhibitors like Atazanavir and Darunavir.[6][7][8] The epoxide is opened by an amine or other nucleophile to create the characteristic chiral amino alcohol backbone. While specific examples using this compound were not identified, its reactivity profile makes it a suitable candidate for this transformation.

Conceptual Reaction Scheme for a Hydroxyethylamine Core:

Caption: Synthesis of a chiral amino alcohol core.

Representative Protocol: Epoxide Ring Opening with an Amine

This generalized protocol is based on the synthesis of Darunavir analogs.[8]

Materials:

-

This compound (or a suitable protected chiral epoxide)

-

Primary or secondary amine (e.g., isobutylamine)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the chiral epoxide and the amine in ethanol in a round-bottom flask.

-

Heat the reaction mixture at 85°C for 3 hours under a nitrogen atmosphere.[8]

-

Monitor the reaction by TLC.

-

After completion, concentrate the crude mixture under reduced pressure.

-

Purify the resulting amino alcohol by column chromatography using an ethyl acetate/hexane eluent system.

Quantitative Data for a Darunavir Analog Synthesis:

| Parameter | Value | Reference |

| Starting Epoxide | tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | [8] |

| Yield of Amino Alcohol | 60-85% | [8] |

Potential Application in Anticancer Agents

The benzenesulfonamide moiety is present in a number of anticancer drugs that target carbonic anhydrase IX, such as SLC-0111.[9][10] While no direct synthetic routes employing this compound for these specific drugs were found, its structure suggests potential as a linker to introduce chirality or as a reactive group for further functionalization in the design of novel benzenesulfonamide-based anticancer agents. Further research in this area could explore the incorporation of the chiral glycidyl moiety to probe interactions with the target enzyme.

Experimental Workflows

Workflow for Beta-Blocker Synthesis:

Caption: General workflow for beta-blocker synthesis.

Conclusion

This compound is a powerful and versatile chiral building block with established applications in the synthesis of important cardiovascular drugs. Its potential for use in the development of antiviral and anticancer agents remains an area for further exploration. The protocols and data presented here provide a valuable resource for researchers and scientists working in the field of pharmaceutical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 3. jmedchem.com [jmedchem.com]

- 4. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]

- 5. KR20120100823A - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]

- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of HIV Protease Inhibitors using (S)-Glycidyl 3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV life cycle is HIV protease, which is responsible for the post-translational processing of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). (S)-Glycidyl 3-nitrobenzenesulfonate, also known as (S)-glycidyl nosylate, is a valuable chiral building block for the asymmetric synthesis of various pharmaceuticals, including HIV protease inhibitors. Its activated epoxide ring is susceptible to regioselective nucleophilic attack, allowing for the stereospecific introduction of key functionalities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of precursors to HIV protease inhibitors such as Amprenavir.

Mechanism of Action of HIV Protease and Inhibition